5-(Methylsulfonyl)-2-phenylbenzoxazole
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Overview
Description
5-(Methylsulfonyl)-2-phenylbenzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the methylsulfonyl group and the phenyl group in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-2-phenylbenzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable phenyl-substituted carboxylic acid derivative in the presence of a dehydrating agent. The methylsulfonyl group can be introduced through sulfonylation reactions using reagents such as methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient reaction conditions, cost-effective reagents, and robust purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)-2-phenylbenzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring system.
Scientific Research Applications
5-(Methylsulfonyl)-2-phenylbenzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-2-phenylbenzoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.
5-(Methylsulfonyl)-2-methylbenzoxazole: Contains a methyl group instead of a phenyl group, leading to variations in reactivity and applications.
5-(Methylsulfonyl)-2-phenylthiazole: Similar structure but with a thiazole ring instead of an oxazole ring, which can affect its chemical behavior and biological activity.
Uniqueness
The presence of both the methylsulfonyl and phenyl groups in 5-(Methylsulfonyl)-2-phenylbenzoxazole imparts unique properties that distinguish it from other similar compounds. These properties include specific reactivity patterns, potential biological activities, and applications in various research fields.
Properties
Molecular Formula |
C14H11NO3S |
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Molecular Weight |
273.31 g/mol |
IUPAC Name |
5-methylsulfonyl-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H11NO3S/c1-19(16,17)11-7-8-13-12(9-11)15-14(18-13)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
OLUXUIDUFBBAGY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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